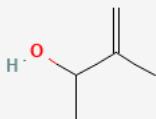


Spectroscopic Profile of 3-Methyl-3-buten-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methyl-3-buten-2-ol


Cat. No.: B086003

[Get Quote](#)

This guide provides a comprehensive overview of the spectroscopic data for the tertiary alcohol, **3-Methyl-3-buten-2-ol**. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Chemical Structure

IUPAC Name: **3-Methyl-3-buten-2-ol** Molecular Formula: C₅H₁₀O Molecular Weight: 86.13 g/mol CAS Number: 10473-14-0

Spectroscopic Data

The following sections present the NMR, IR, and MS data for **3-Methyl-3-buten-2-ol** in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds. The ^1H NMR spectrum provides information about the different types of protons in a molecule and their neighboring protons, while the ^{13}C NMR spectrum reveals the different types of carbon atoms.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.85	Singlet	1H	=CH ₂ (proton a)
~4.79	Singlet	1H	=CH ₂ (proton a')
~4.05	Quartet	1H	-CH(OH)- (proton b)
~2.10	Singlet	1H	-OH
~1.70	Singlet	3H	-CH ₃ (on C=C)
~1.25	Doublet	3H	-CH(OH)CH ₃

Chemical Shift (δ) ppm	Carbon Assignment
~148.5	C=CH ₂
~110.0	=CH ₂
~75.0	-CH(OH)-
~22.0	-CH(OH)CH ₃
~18.0	-CH ₃ (on C=C)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~3400	Strong, Broad	O-H stretch (alcohol)
~3080	Medium	=C-H stretch (alkene)
~2970	Strong	C-H stretch (alkane)
~1650	Medium	C=C stretch (alkene)
~1450	Medium	C-H bend (alkane)
~1100	Strong	C-O stretch (secondary alcohol)
~900	Strong	=C-H bend (alkene)

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a compound.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Probable Fragmentation
71	High	[M - CH ₃] ⁺
57	Moderate	[M - C ₂ H ₅] ⁺ or [C ₄ H ₉] ⁺
43	High	[C ₃ H ₇] ⁺ or [CH ₃ CO] ⁺
41	High	[C ₃ H ₅] ⁺ (allyl cation)

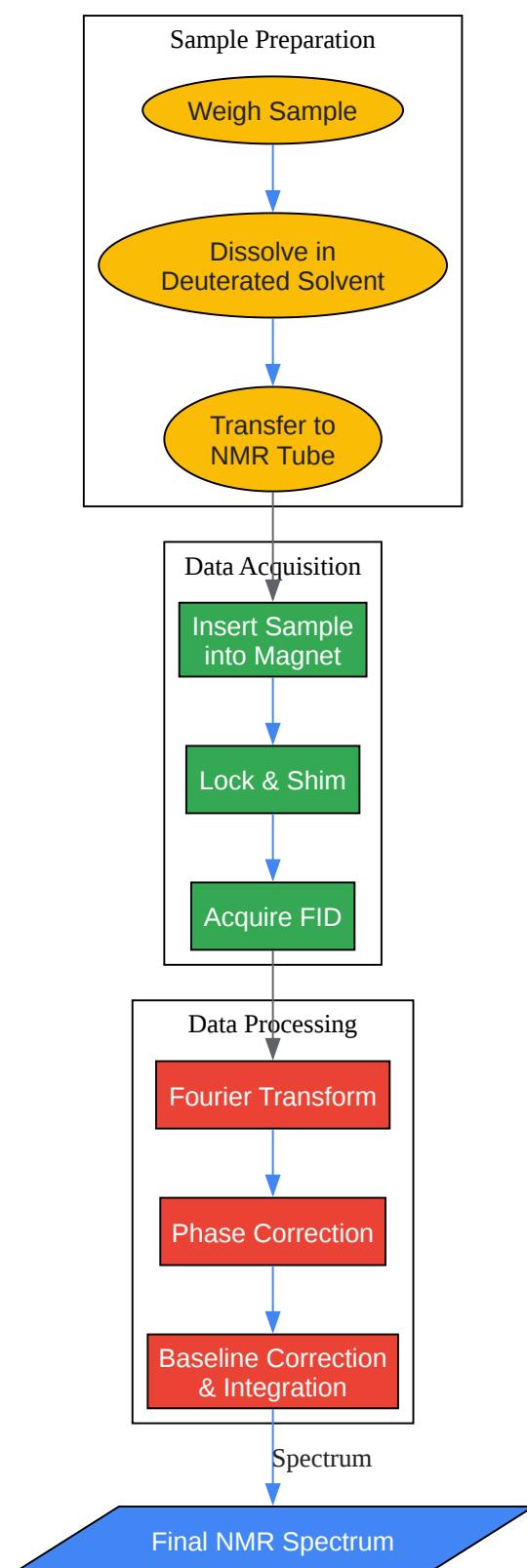
Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

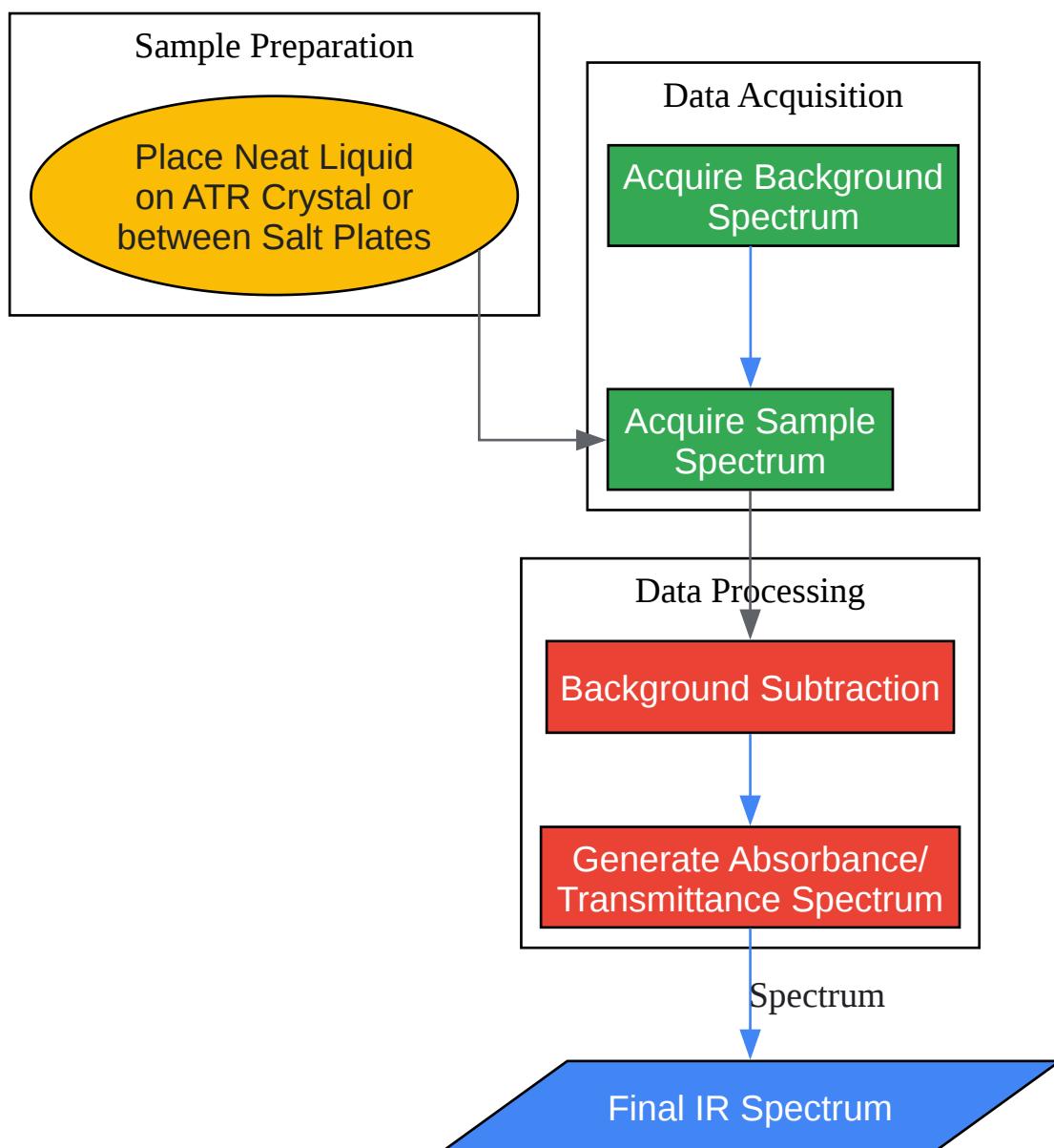
A sample of **3-Methyl-3-buten-2-ol** (approximately 10-20 mg for ^1H NMR and 50-100 mg for ^{13}C NMR) is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard, in a 5 mm NMR tube to a volume of approximately 0.6 mL. The spectrum is recorded on a spectrometer operating at a frequency of 400 MHz for ^1H and 100 MHz for ^{13}C . For ^1H NMR, the data is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio, typically 16 or 32 scans. For ^{13}C NMR, a larger number of scans (e.g., 1024 or more) is generally required due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A drop of neat liquid **3-Methyl-3-buten-2-ol** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample directly onto the ATR crystal. The spectrum is recorded in the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$) by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. A background spectrum of the empty cell or clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

The mass spectrum is acquired using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation. A dilute solution of **3-Methyl-3-buten-2-ol** in a volatile organic solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column where separation occurs. The separated compound then enters the ion source of the mass spectrometer. Electron ionization (EI) is a common method used, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected.


Visualizations

The following diagrams illustrate the logical workflow of each spectroscopic technique.

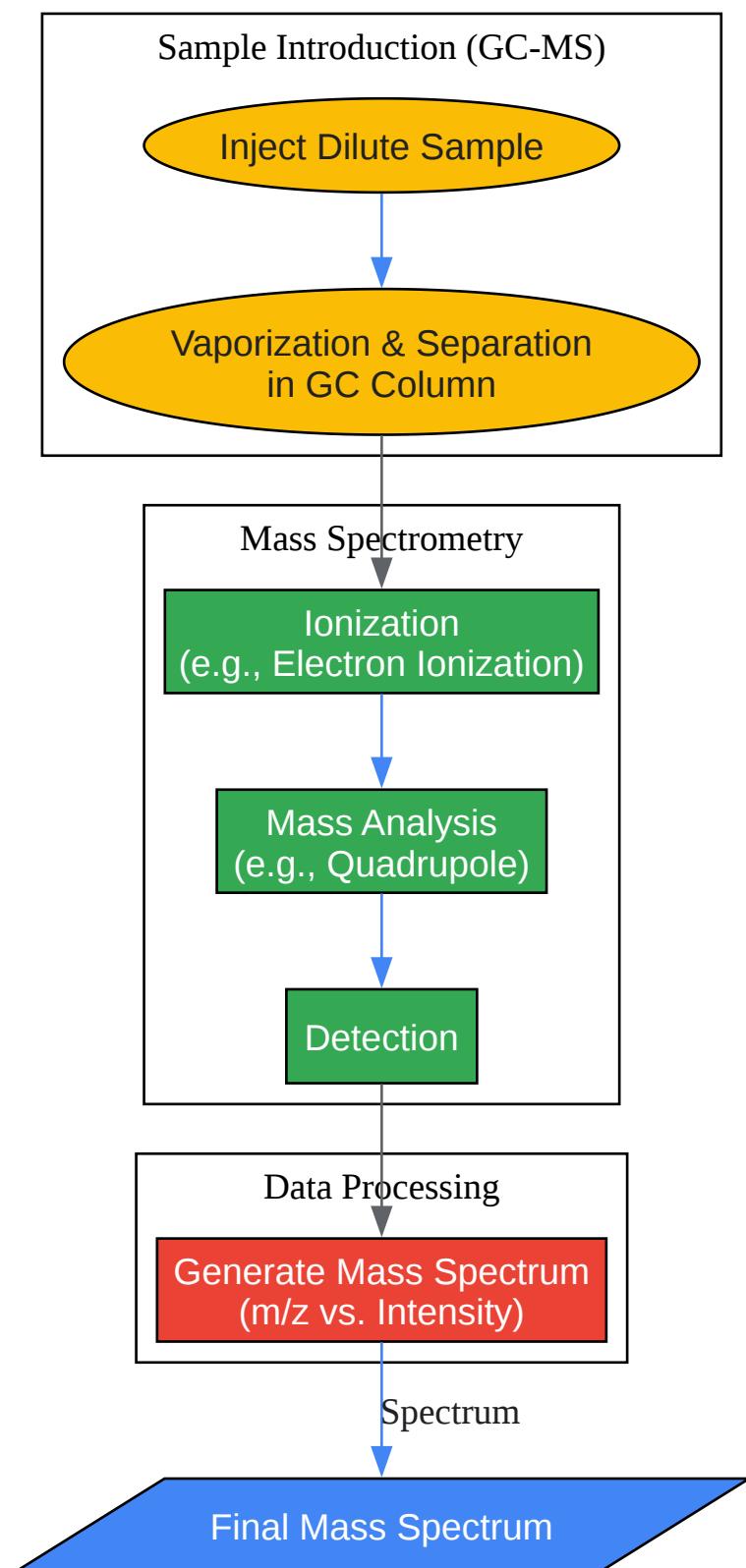

[Click to download full resolution via product page](#)

Figure 1. Workflow for NMR Spectroscopy.

[Click to download full resolution via product page](#)

Figure 2. Workflow for IR Spectroscopy.

[Click to download full resolution via product page](#)

Figure 3. Workflow for Mass Spectrometry.

- To cite this document: BenchChem. [Spectroscopic Profile of 3-Methyl-3-buten-2-ol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b086003#spectroscopic-data-of-3-methyl-3-buten-2-ol-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com